molecular formula C18H22N4O2S B1523037 4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1033194-54-5

4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1523037
CAS No.: 1033194-54-5
M. Wt: 358.5 g/mol
InChI Key: LSJSMDZFIJDXRB-UHFFFAOYSA-N
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Description

4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid: is a complex organic compound with a molecular formula of C18H22N4O2S and a molecular weight of 358.46 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the reaction of benzylpiperidine with 2-(methylthio)pyrimidine-5-carboxylic acid under specific conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide , and a suitable solvent, such as dimethylformamide (DMF) , to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

4-Benzylpiperidine and 2-(Methylthio)pyrimidine-5-carboxylic acid . While these compounds share some structural similarities, the presence of the benzyl group and the specific arrangement of atoms in 4-(1-Benzylpiperidin-4-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

List of Similar Compounds

  • 4-Benzylpiperidine

  • 2-(Methylthio)pyrimidine-5-carboxylic acid

  • 4-(1-Benzylpiperidin-4-ylamino)pyrimidine-5-carboxylic acid

Properties

IUPAC Name

4-[(1-benzylpiperidin-4-yl)amino]-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-25-18-19-11-15(17(23)24)16(21-18)20-14-7-9-22(10-8-14)12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,23,24)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJSMDZFIJDXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672837
Record name 4-[(1-Benzylpiperidin-4-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033194-54-5
Record name 4-[(1-Benzylpiperidin-4-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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